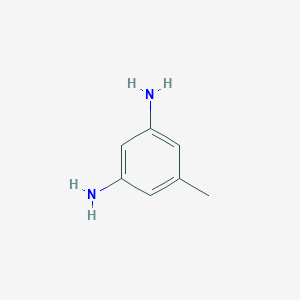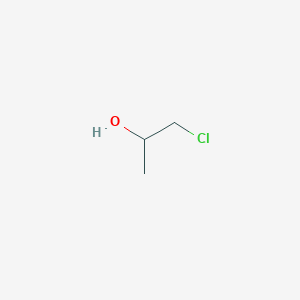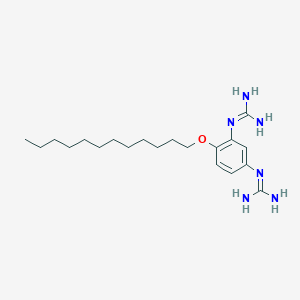![molecular formula C14H13NO B090665 10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol CAS No. 17895-95-3](/img/structure/B90665.png)
10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol, also known as DHBP, is a cyclic compound that has gained significant attention in the scientific community for its potential therapeutic applications. DHBP belongs to the class of heterocyclic compounds and is synthesized through various methods. The purpose of
Mécanisme D'action
The mechanism of action of 10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol is not fully understood. However, it has been suggested that 10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol exerts its effects through the modulation of various signaling pathways, including the MAPK/ERK pathway and the NF-κB pathway. 10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol has also been shown to inhibit the activity of various enzymes, including COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Effets Biochimiques Et Physiologiques
10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol has been shown to have various biochemical and physiological effects, including anti-inflammatory, immunomodulatory, and anti-cancer effects. 10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to increase the production of anti-inflammatory cytokines, such as IL-10. 10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol has also been shown to inhibit the proliferation and migration of cancer cells and to induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol has several advantages for lab experiments, including its ease of synthesis and its low toxicity. 10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol has also been shown to have good stability and solubility, making it a suitable candidate for drug development. However, 10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol has some limitations, including its low bioavailability and its poor pharmacokinetic properties.
Orientations Futures
There are several future directions for the research on 10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol. One direction is the development of 10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol-based drugs for the treatment of cancer and autoimmune diseases. Another direction is the investigation of the mechanism of action of 10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol and its interaction with various signaling pathways. Furthermore, the development of new synthesis methods for 10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol and its derivatives can lead to the discovery of new analogs with improved pharmacokinetic properties and therapeutic potential.
Conclusion:
In conclusion, 10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol is a cyclic compound that has gained significant attention in the scientific community for its potential therapeutic applications. 10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol can be synthesized through various methods, and it has been studied for its anti-inflammatory, immunomodulatory, and anti-cancer effects. 10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol has several advantages for lab experiments, including its ease of synthesis and low toxicity, but it also has some limitations, including its low bioavailability and poor pharmacokinetic properties. There are several future directions for the research on 10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol, including the development of 10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol-based drugs and the investigation of its mechanism of action.
Méthodes De Synthèse
10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol can be synthesized through various methods, including the Pictet-Spengler cyclization, the Friedländer synthesis, and the Bischler-Napieralski reaction. The most commonly used method for the synthesis of 10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol is the Pictet-Spengler cyclization, which involves the reaction of a tryptamine derivative with an aldehyde or ketone in the presence of an acid catalyst. The reaction proceeds through a condensation reaction, followed by cyclization to yield 10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol.
Applications De Recherche Scientifique
10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol has been studied for its potential therapeutic applications in various fields, including neurology, oncology, and immunology. 10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. 10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol has also been shown to have anti-inflammatory and immunomodulatory effects, which can be useful in the treatment of autoimmune diseases.
Propriétés
Numéro CAS |
17895-95-3 |
|---|---|
Nom du produit |
10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol |
Formule moléculaire |
C14H13NO |
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
7-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-ol |
InChI |
InChI=1S/C14H13NO/c16-14-11-5-2-1-4-10(11)7-8-13-12(14)6-3-9-15-13/h1-6,9,14,16H,7-8H2 |
Clé InChI |
AAKDNSACNDXLSE-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=CC=N2)C(C3=CC=CC=C31)O |
SMILES canonique |
C1CC2=C(C=CC=N2)C(C3=CC=CC=C31)O |
Synonymes |
10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol](/img/structure/B90631.png)







